tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to an octahydropentalenyl structure
Preparation Methods
The synthesis of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate typically involves multiple steps. One common approach is the protection of the amine group using a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity .
Chemical Reactions Analysis
tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace existing functional groups.
Scientific Research Applications
tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate involves the release of the active amine group upon cleavage of the Boc protecting group. This can occur under acidic conditions, where the tert-butyl group is removed, releasing the free amine. The free amine can then interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate include:
tert-butyl N-(2-aminoethyl)carbamate: This compound features a simpler structure with a similar Boc-protected amine group.
tert-butyl N-(2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of an amine, making it useful in different synthetic applications.
The uniqueness of this compound lies in its octahydropentalenyl structure, which provides additional steric and electronic properties that can be exploited in various chemical and biological applications.
Properties
CAS No. |
2408958-55-2 |
---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.4 |
Purity |
95 |
Origin of Product |
United States |
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